The Cucurbitaceae family represents the most significant source of cucurbitacin I, encompassing approximately 95 genera and 1,000 species distributed primarily across tropical and subtropical regions [1] [3] [7]. These plants have evolved to produce cucurbitacins as bitter principles that provide protection against various biotic and abiotic stresses [8] [9].
Cucumis sativus L., commonly known as cucumber, stands as one of the most extensively studied sources of cucurbitacin I within the Cucurbitaceae family [10] [11] [12]. Native to India and western Asia, cucumber cultivation has spread globally, with the plant now grown in temperate and subtropical regions worldwide [13] [14]. The species demonstrates significant variability in cucurbitacin I content, particularly between bitter and non-bitter cultivars [11] [12].
Research has identified cucurbitacin C as the predominant cucurbitacin type in cucumber, with cucurbitacin I present as a secondary compound [12] [11]. The bitter taste of cucumber has been directly correlated with cucurbitacin content, serving as a natural defense mechanism against spider mites and other herbivorous pests [12]. Genetic analysis has revealed that approximately 69% of the variance in pest resistance can be attributed to the bitterness locus, establishing a quantitative relationship between cucurbitacin I content and defensive properties [12].
The distribution of cucurbitacin I within cucumber plants shows tissue-specific patterns, with higher concentrations typically found in leaves and fruits of bitter varieties [11] [15]. Environmental stressors, particularly drought conditions, can significantly increase cucurbitacin I production in cucumber plants, with stressed plants containing approximately twice the amount of cucurbitacins compared to non-stressed specimens [16] [17].
Ecballium elaterium (L.) A. Rich, known as the squirting cucumber or exploding cucumber, represents one of the richest natural sources of cucurbitacin I [2] [18] [19]. This Mediterranean species contains exceptionally high concentrations of cucurbitacins, with fruit concentrations reaching 3.84% weight per weight, stems containing 1.34%, and leaves accumulating 0.34% [18]. These concentrations are considerably higher than those found in most edible Cucurbitaceae species, which typically contain between 0.1 and 0.3% cucurbitacins [18].
The plant is native to the Mediterranean region and western Asia, where it grows as a trailing herbaceous perennial in dry, rocky habitats [18] [20] [21]. Ecballium elaterium has been recognized as a valuable source for cucurbitacin isolation due to its high content and the presence of multiple cucurbitacin types, including cucurbitacins D, E, and I [2] [18]. The species has also been successfully cultured in vitro for cucurbitacin production, highlighting its importance as a commercial source [18].
Studies have demonstrated that cucurbitacin I isolated from Ecballium elaterium exhibits potent cytotoxic effects against various cancer cell lines, with IC50 values of 0.5 μg/ml against AGS gastric cancer cells after 24 hours of incubation [2]. The compound's biological activity, combined with the plant's high cucurbitacin content, has made Ecballium elaterium a subject of extensive pharmacological research [18].
The genus Luffa encompasses several species that serve as important sources of cucurbitacin I, particularly Luffa acutangula (L.) Roxb. (angled luffa) and Luffa aegyptiaca Mill. (smooth luffa) [22] [9] [23]. These tropical and subtropical vines are native to Asia but have been cultivated globally for both culinary and industrial purposes [22] [23].
Luffa acutangula, commonly known as angled luffa, ridge gourd, or Chinese okra, produces fruits with distinctive longitudinal ridges and demonstrates significant cucurbitacin accumulation [22] [23]. The species is widely cultivated in Southeast Asia, particularly in China and Vietnam, where it serves as both a vegetable crop and a source of natural compounds [22]. Research has revealed that bitter genotypes of Luffa accumulate higher levels of cucurbitacins, including cucurbitacin I, compared to non-bitter varieties [9].
Luffa aegyptiaca, or smooth luffa, produces cylindrical fruits without prominent ridges and has been cultivated since ancient times [24] [25] [23]. The species demonstrates moderate cucurbitacin I content, with concentrations varying based on environmental conditions and genetic factors [9]. Both Luffa species exhibit tissue-specific accumulation patterns, with higher cucurbitacin I concentrations typically found in leaves and young fruits [9] [23].
Metabolomic and transcriptomic analyses of Luffa species have identified key genes involved in cucurbitacin biosynthesis, including the Bi gene, cytochrome P450 enzymes, and acyltransferases [9]. Environmental stresses, particularly drought and abscisic acid treatment, significantly upregulate these biosynthetic genes, leading to increased cucurbitacin I production [9].
Cucurbitacin I distribution within plants demonstrates distinct tissue-specific patterns that vary among species and are influenced by developmental stage and environmental conditions [6] [26] [5]. These accumulation patterns reflect the compound's role as a defensive metabolite and its biosynthetic regulation within different plant organs [6] [27].
In Ecballium elaterium, the highest cucurbitacin I concentrations occur in fruits, followed by stems and leaves [18]. This distribution pattern aligns with the plant's reproductive strategy, as high fruit concentrations serve to protect seeds from herbivory while ensuring dispersal through the characteristic explosive mechanism [18] [19]. The tissue-to-plasma concentration ratios observed in pharmacological studies demonstrate that cucurbitacin I can accumulate extensively in target organs, with ratios reaching 60 to 280-fold higher concentrations in specific tissues compared to plasma levels [6] [26].
Lagenaria siceraria (bottle gourd) exhibits a different accumulation pattern, with cucurbitacin I primarily concentrated in roots and leaves under stress conditions [5]. Under drought stress, bottle gourd accessions show increased cucurbitacin I accumulation in roots, with concentrations ranging from 0.03 to 0.5 mg/g depending on stress intensity [5]. Leaf accumulation occurs primarily under moderate to severe drought conditions, with concentrations reaching 0.04 mg/g [5].
Cucumis sativus demonstrates variable tissue distribution patterns that depend on genetic factors and environmental conditions [11] [12] [15]. Bitter cucumber varieties typically show higher cucurbitacin I concentrations in leaves and fruits, while stems and roots contain lower levels [11]. The tissue-specific expression of biosynthetic genes, controlled by basic helix-loop-helix transcription factors, regulates this distribution pattern [27].
Research on tissue distribution has revealed that cucurbitacin I accumulation is not simply a passive process but involves active transport and compartmentalization within plant cells [28]. Vacuolar MATE/DTX proteins mediate cucurbitacin transport and contribute to the observed tissue-specific patterns [28]. This active transport system allows plants to optimize cucurbitacin distribution for maximum defensive benefit while minimizing metabolic costs [28].
Environmental stressors play a crucial role in regulating cucurbitacin I biosynthesis, with plants responding to various abiotic and biotic challenges by modulating production of these defensive compounds [4] [9] [5] [29]. The relationship between environmental factors and cucurbitacin I biosynthesis reflects the compound's adaptive significance in plant survival strategies [5] [29].
Drought stress represents one of the most significant environmental triggers for cucurbitacin I biosynthesis [5] [17] [16]. Studies on Lagenaria siceraria have demonstrated that cucurbitacin I accumulation increases proportionally with drought stress intensity, serving as a biochemical marker for drought tolerance [5]. Plants subjected to severe drought stress show cucurbitacin I concentrations up to ten times higher than non-stressed controls [5]. This response appears to be mediated through abscisic acid signaling pathways, with ABA-response element binding factor 1 (AREB1) directly activating the Bi gene promoter [9].
Temperature stress also influences cucurbitacin I production, with both heat and cold stress inducing biosynthetic gene expression [29] [17]. In Cucurbita pepo, temperature fluctuations activate stress response pathways that include upregulation of cucurbitacin biosynthetic genes [29]. The response to temperature stress appears to be concentration-dependent, with moderate temperature increases stimulating production while extreme temperatures may inhibit biosynthesis [29].
Salinity stress represents another significant environmental factor affecting cucurbitacin I biosynthesis [29]. Research on Cucurbita pepo has shown that salt stress can modulate cucurbitacin content, although the response varies with salt concentration and exposure duration [29]. Low salt concentrations may stimulate production as part of general stress responses, while high concentrations can interfere with normal metabolic processes [29].
Biotic stressors, particularly herbivore pressure and pathogen attacks, serve as potent inducers of cucurbitacin I biosynthesis [4] [12] [30]. The compound's role as an insect deterrent is well-established, with increased production observed following herbivore damage [4] [12]. This induced response represents an important aspect of plant chemical defense, allowing rapid mobilization of defensive compounds in response to actual threats [4].
Soil moisture levels demonstrate an inverse relationship with cucurbitacin I accumulation, with lower moisture content generally promoting higher cucurbitacin production [5] [16]. This relationship reflects the compound's role in drought adaptation and stress tolerance [5]. Optimal soil moisture for cucurbitacin I production appears to occur at levels that induce mild stress without severely compromising plant growth [5].
The geographical distribution of cucurbitacin I-containing plants spans multiple continents and climate zones, reflecting the widespread occurrence of the Cucurbitaceae family and the evolutionary success of cucurbitacin-producing species [31] [32] [7] [33]. The global distribution patterns are closely linked to climatic factors, with the highest diversity occurring in tropical and subtropical regions [32] [7] [33].
The Mediterranean Basin represents a region of exceptional importance for cucurbitacin I-containing plants, particularly Ecballium elaterium [18] [32]. This species is endemic to the Mediterranean region, where it has adapted to the characteristic climate of hot, dry summers and mild, wet winters [18] [20]. The Mediterranean distribution extends from the Iberian Peninsula through southern Europe, North Africa, and into western Asia [18] [32].
Southeast Asia hosts a remarkable diversity of cucurbitacin I-containing species, including numerous Luffa, Trichosanthes, and Cucumis species [22] [9] [33]. The tropical humid climate of this region provides optimal conditions for Cucurbitaceae growth, supporting the evolution and maintenance of high cucurbitacin content [22] [33]. Countries such as China, Vietnam, India, and Indonesia serve as centers of diversity for cucurbitacin-producing plants [22] [9].
Tropical Africa represents another major center of cucurbitacin I-containing plant diversity, with numerous Citrullus, Cucumis, and Coccinia species native to the continent [34] [33]. The arid and semi-arid regions of Africa are particularly rich in drought-adapted Cucurbitaceae species that produce high levels of cucurbitacins as adaptation mechanisms [5] [34]. The distribution extends from the Sahel region through East Africa to southern Africa [34].
The Americas contribute significantly to global cucurbitacin I diversity through native Cucurbita species and introduced Old World taxa [35] [33] [36]. Cucurbita species are native to the Americas, with centers of origin in Mexico and South America [35] [36]. These species have been cultivated for thousands of years and have been introduced to other continents through human migration and trade [35] [37].
Temperate regions show more limited but still significant representation of cucurbitacin I-containing plants [3] [38] [7]. The Brassicaceae family contributes several temperate species, such as Iberis amara, which demonstrates convergent evolution of cucurbitacin biosynthesis [3] [38]. These temperate species often show seasonal variation in cucurbitacin content, with higher concentrations occurring during periods of environmental stress [38].
The global distribution of cucurbitacin I-containing plants continues to expand through cultivation and naturalization processes [33] [39]. Agricultural expansion has introduced many Cucurbitaceae species to new regions, while climate change may alter the geographical ranges of native species [40] [33]. Understanding these distribution patterns is crucial for conservation efforts and the sustainable utilization of cucurbitacin I-containing plant resources [33].